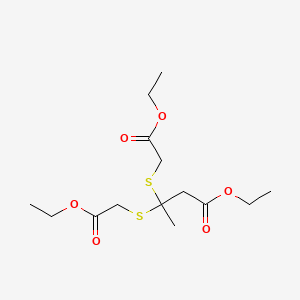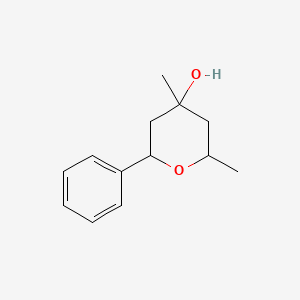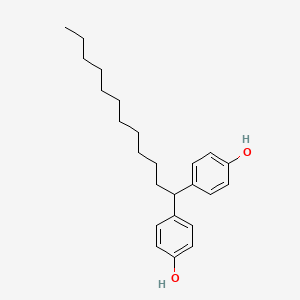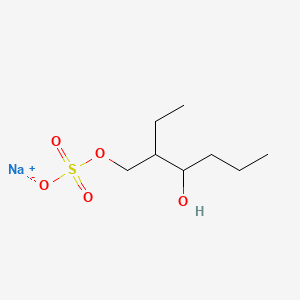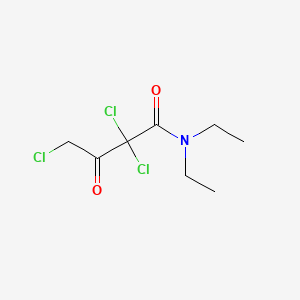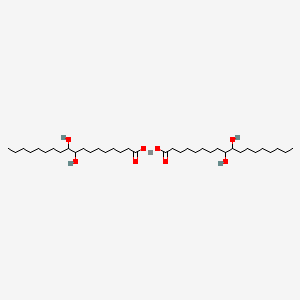
1,1'-Methylenebis(2,4-dichlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(2,4-dichlorobenzene): is an organic compound with the molecular formula C13H8Cl4 . It is a derivative of benzene, where two benzene rings are connected by a methylene bridge, and each benzene ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,4-dichlorobenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,4-dichlorobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(2,4-dichlorobenzene) follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Methylenebis(2,4-dichlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the methylene bridge.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include dechlorinated compounds or modified methylene bridges.
Applications De Recherche Scientifique
Chemistry: 1,1’-Methylenebis(2,4-dichlorobenzene) is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in the development of new materials and chemical processes .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the toxicity and environmental impact of similar substances .
Industry: Industrially, 1,1’-Methylenebis(2,4-dichlorobenzene) is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the durability and performance of these products .
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(2,4-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylene bridge play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis(2,6-dichlorobenzene): Similar structure but with chlorine atoms at the 2 and 6 positions.
1,1’-Methylenebis(3,4-dichlorobenzene): Chlorine atoms at the 3 and 4 positions.
1,1’-Methylenebis(2,5-dichlorobenzene): Chlorine atoms at the 2 and 5 positions.
Uniqueness: 1,1’-Methylenebis(2,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. This positioning makes it particularly suitable for certain industrial applications and research studies .
Propriétés
Numéro CAS |
84604-89-7 |
|---|---|
Formule moléculaire |
C13H8Cl4 |
Poids moléculaire |
306.0 g/mol |
Nom IUPAC |
2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2 |
Clé InChI |
WVWJQTPTXDYDCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


